N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine
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Overview
Description
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid is an organic compound that features a furan ring substituted with a 2-fluorophenyl group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dimethoxytetrahydrofuran.
Introduction of the 2-fluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2-fluorophenyl group is coupled with the furan ring.
Attachment of the amino acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group on the 2-fluorophenyl ring can be reduced to an amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-({[5-(2-aminophenyl)furan-2-yl]methyl}amino)propanoic acid.
Substitution: 2-({[5-(2-substituted phenyl)furan-2-yl]methyl}amino)propanoic acid.
Scientific Research Applications
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-({[5-(2-chlorophenyl)furan-2-yl]methyl}amino)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-({[5-(2-bromophenyl)furan-2-yl]methyl}amino)propanoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs .
Properties
Molecular Formula |
C14H14FNO3 |
---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C14H14FNO3/c1-9(14(17)18)16-8-10-6-7-13(19-10)11-4-2-3-5-12(11)15/h2-7,9,16H,8H2,1H3,(H,17,18) |
InChI Key |
ATWYMNBLDLVHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2F |
Origin of Product |
United States |
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